3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine
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Overview
Description
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine: is a heterocyclic compound with the molecular formula C11H9FN2OS and a molecular weight of 236.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorothiophenol and 6-methoxypyridazine.
Formation of Intermediate: The 4-fluorothiophenol is reacted with a suitable halogenated pyridazine derivative under basic conditions to form the intermediate compound.
Final Product: The intermediate compound is then subjected to further reactions, such as nucleophilic substitution, to yield the final product, this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyridazine or phenyl ring.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]-6-methoxypyridazine
- 3-[(4-bromophenyl)sulfanyl]-6-methoxypyridazine
- 3-[(4-methylphenyl)sulfanyl]-6-methoxypyridazine
Comparison:
- Unique Properties: 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity.
- Reactivity: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
- Biological Activity: The presence of the fluorine atom may also affect the compound’s interaction with biological targets, potentially leading to different therapeutic effects compared to its analogs.
Properties
CAS No. |
454182-08-2 |
---|---|
Molecular Formula |
C11H9FN2OS |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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